Wang Resin

描述

Historical Context and Evolution of SPPS Methodologies

The concept of solid-phase synthesis was first introduced by R. Bruce Merrifield in the early 1960s, a groundbreaking innovation that earned him the Nobel Prize in Chemistry in 1984. ntu.edu.sgjove.com This novel approach involved attaching the first amino acid of a peptide sequence to an insoluble solid support. ntu.edu.sg This immobilization allowed for the easy removal of excess reagents and byproducts by simple filtration and washing, dramatically streamlining the purification process. jove.comoup.com

Initially, SPPS utilized the Boc (tert-butyloxycarbonyl) protecting group for the α-amino group of the amino acids. nih.gov This strategy, however, required the use of strong acids like hydrogen fluoride (B91410) (HF) for the final cleavage of the peptide from the resin, a significant drawback due to the hazardous nature of this reagent. nih.govamerigoscientific.com The introduction of the base-labile Fmoc protecting group by Carpino in 1970 provided a milder and more orthogonal approach. nih.gov The adoption of Fmoc chemistry for solid-phase applications in the late 1970s marked a significant evolution in SPPS, and it was in this context that Wang resin, developed by S. S. Wang, gained prominence. nih.govrapp-polymere.com

Fundamental Principles of Solid-Phase Synthesis

Solid-phase synthesis is a cyclical process that involves four main steps:

Anchoring/Loading: The first amino acid, with its α-amino group protected, is covalently attached to the functionalized solid support. numberanalytics.com In the case of this compound, this is typically achieved by forming an ester bond between the carboxyl group of the amino acid and the hydroxyl group of the resin's linker. altabioscience.com

Deprotection: The protecting group on the α-amino group of the attached amino acid is removed, exposing a free amine for the next coupling reaction. numberanalytics.com In Fmoc-based SPPS, this is accomplished using a mild base, such as piperidine (B6355638).

Coupling: The next Nα-protected amino acid is activated and then coupled to the free amine of the resin-bound amino acid, forming a peptide bond. oup.com Excess reagents are then washed away.

Cleavage: After the desired peptide sequence has been assembled, the completed peptide is cleaved from the solid support. For this compound, this is typically achieved using a moderately strong acid, such as trifluoroacetic acid (TFA). iris-biotech.depeptide.com This step also simultaneously removes the side-chain protecting groups from the amino acids. biotage.com

This cycle of deprotection and coupling is repeated until the desired peptide is synthesized. peptide.com The entire process can be automated, allowing for the rapid and efficient production of peptides. fiveable.me

Classification of Polymeric Resins in SPPS

Polymeric resins used in SPPS can be classified based on several criteria, including the polymer backbone and the type of functional group or linker.

Based on Polymer Backbone:

Polystyrene-based resins: These are the most common type of support, offering good mechanical and chemical stability. alfa-chemistry.com this compound itself is a polystyrene resin cross-linked with divinylbenzene (B73037). altabioscience.com

Polyacrylamide-based resins: These resins exhibit good swelling properties and are compatible with a wide range of solvents. alfa-chemistry.com

Polyethylene (B3416737) glycol (PEG)-based resins: Known for their excellent swelling properties, PEG resins are often used for the synthesis of large or complex peptides. alfa-chemistry.comcore.ac.uk PEG can also be grafted onto polystyrene to create hybrid resins like PEG-PS. google.com

Based on Functional Group/Linker:

The linker is a crucial component of the resin that connects the peptide to the solid support and determines the conditions required for cleavage and the nature of the C-terminal group of the final peptide. amerigoscientific.com

Resins for C-terminal acids:

This compound: The standard choice for producing peptides with a C-terminal carboxylic acid using Fmoc chemistry. rapp-polymere.comscbt.com It is cleaved under moderately acidic conditions. peptide.com

2-Chlorotrityl Chloride (CTC) Resin: A highly acid-sensitive resin that allows for the cleavage of fully protected peptide fragments under very mild acidic conditions. iris-biotech.debiotage.com This minimizes the risk of racemization of the C-terminal amino acid. caslo.com

Merrifield Resin: The original resin used by Merrifield, it requires strong acid for cleavage and is more commonly associated with Boc chemistry. amerigoscientific.com

Resins for C-terminal amides:

Rink Amide Resin: The most common resin for synthesizing peptide amides via the Fmoc strategy. iris-biotech.debiotage.com

Sieber Amide Resin: An alternative for producing peptide amides, it is more acid-sensitive than Rink Amide resin. biotage.com

Other Specialized Resins:

Oxime Resin: Allows for cleavage under basic conditions, yielding protected peptide fragments. iris-biotech.de

Safety-Catch Resins: Designed for specific applications like the synthesis of peptide thioesters. biotage.com

The choice of resin is a critical decision in planning a peptide synthesis, as it dictates the cleavage conditions and the final form of the peptide. biotage.com

Table 1: Common Resins in Solid-Phase Peptide Synthesis

| Resin Type | C-Terminal Functionality | Cleavage Condition | Primary Chemistry | Key Features |

|---|---|---|---|---|

| This compound | Acid | Moderate Acid (e.g., 50% TFA) iris-biotech.de | Fmoc | Most widely used for peptide acids. altabioscience.com |

| 2-Chlorotrityl Chloride (CTC) Resin | Acid | Very Mild Acid (e.g., 1-3% TFA) biotage.com | Fmoc | Yields fully protected peptides. biotage.com |

| Rink Amide Resin | Amide | Moderate Acid (e.g., TFA) biotage.com | Fmoc | Standard for peptide amides. iris-biotech.de |

| Sieber Amide Resin | Amide | Mild Acid biotage.com | Fmoc | Good for sterically hindered peptides. biotage.com |

| Merrifield Resin | Acid | Strong Acid (e.g., HF) amerigoscientific.com | Boc | The original SPPS resin. amerigoscientific.com |

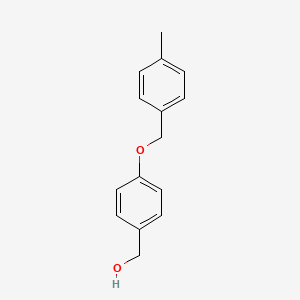

Structure

3D Structure

属性

IUPAC Name |

[4-[(4-methylphenyl)methoxy]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-12-2-4-14(5-3-12)11-17-15-8-6-13(10-16)7-9-15/h2-9,16H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERFNHBZJXXFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942130 | |

| Record name | {4-[(4-Methylphenyl)methoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201058-08-4 | |

| Record name | {4-[(4-Methylphenyl)methoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyloxybenzyl alcohol polystyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wang Resin: Foundation and Core Characteristics

Polystyrene-Divinylbenzene Matrix as a Solid Support

The foundational matrix of Wang resin is a copolymer of styrene (B11656) and divinylbenzene (B73037) (DVB). cymitquimica.com This polymer provides a mechanically and chemically stable, yet insoluble, support that is essential for the processes of solid-phase synthesis. altabioscience.com The polystyrene backbone is rendered insoluble in all common solvents by the inclusion of DVB, which acts as a cross-linking agent. peptide.com This cross-linked structure forms small, spherical beads that, while insoluble, are readily solvated and swollen by appropriate organic solvents, a critical feature for reaction kinetics. peptide.com

The degree of cross-linking, typically determined by the percentage of divinylbenzene (DVB) incorporated during polymerization, is a critical parameter that dictates the resin's physical properties. altabioscience.com Most polystyrene supports for solid-phase chemistry utilize 1% or 2% DVB. peptide.com This density directly influences the resin's mechanical stability and its swelling capacity. altabioscience.comrsc.orgresearchgate.net

Lower cross-linking, commonly 1% DVB, results in a resin that exhibits greater swelling in compatible solvents. altabioscience.compeptide.com This enhanced swelling facilitates the diffusion of reagents into the polymer matrix, leading to improved reaction kinetics and more complete chemical conversions. altabioscience.compeptide.comnih.gov Conversely, higher cross-linking (2-5% DVB) produces a more rigid and mechanically stable bead, but with reduced swelling capacity. altabioscience.comutm.my The density of the polymer increases with a higher degree of cross-linking. acs.orgdtic.mil

Table 1: Influence of Cross-linking Density on this compound Properties

| Property | Low Cross-linking (e.g., 1% DVB) | High Cross-linking (e.g., 2% DVB) |

| Swelling Capacity | Higher (e.g., 4-6 mL/g in DCM) peptide.com | Lower (e.g., 2-4 mL/g in DCM) peptide.com |

| Reagent Accessibility | Better altabioscience.com | More restricted |

| Reaction Kinetics | Faster peptide.com | Slower |

| Mechanical Stability | Lower altabioscience.com | Higher altabioscience.comcymitquimica.com |

| Polymer Rigidity | Lower | Higher |

The particle size of the resin beads, often reported as mesh size, has a significant impact on reaction efficiency. peptide.com Smaller beads possess a higher surface-area-to-volume ratio, which generally leads to faster reaction kinetics as it facilitates more efficient diffusion of reagents from the solution to the reactive sites within the resin core. peptide.comresearchgate.netmdpi.comrsc.org

However, a practical balance must be struck, as excessively small particles can lead to slow filtration and washing steps, complicating the synthesis process. peptide.com For this reason, bead sizes in the range of 75 to 150 microns are often considered a good compromise between reaction kinetics and handling reliability. peptide.com

Table 2: Common this compound Particle Sizes and Their Characteristics

| Mesh Size | Nominal Diameter (microns) | Impact on Kinetics |

| 100-200 | 75-150 peptide.com | Good balance of reaction rate and ease of handling. peptide.com |

| 200-400 | 35-75 peptide.com | Faster reaction kinetics due to higher surface area, but may have slower filtration times. peptide.com |

For reactions to occur within the polymer matrix, the resin must swell in the chosen solvent. This swelling action opens up the polymer network, allowing reagents to penetrate the bead and access the functional sites. altabioscience.comnih.gov The extent of swelling is a crucial factor, as it directly correlates with reaction efficiency. nih.gov Polystyrene-based resins swell significantly in aprotic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and toluene. peptide.com A solvent is generally considered "good" for solid-phase synthesis if it swells the resin to a volume greater than 4.0 mL/g. whiterose.ac.ukrsc.orgunibo.it

Table 3: Swelling of 1% Cross-linked Polystyrene Resin in Various Solvents

| Solvent | Swelling (mL/g of resin) |

| Dichloromethane (DCM) | 4 - 6 peptide.com |

| Toluene | ~4.7 |

| Tetrahydrofuran (THF) | ~4.6 |

| Dimethylformamide (DMF) | ~4.4 |

| Dioxane | ~4.2 |

| 2-Methyl-Tetrahydrofuran (2-MeTHF) | ~1.0 nih.gov |

Data compiled from various sources. peptide.comnih.gov Actual swelling can vary based on specific resin characteristics like functionalization and loading.

Particle Size and its Impact on Reaction Kinetics

The p-Benzyloxybenzyl Alcohol Linker (Wang Linker)

The functionality of this compound is defined by its linker, a p-benzyloxybenzyl alcohol (also referred to as 4-hydroxymethylphenoxymethyl) moiety attached to the polystyrene support. appliedpolytech.comrapp-polymere.com This linker provides a hydroxyl group that serves as the covalent attachment point for the first building block, typically an amino acid, in a synthesis. altabioscience.com The linker's design allows for stable attachment during the synthetic steps while permitting cleavage under specific, mild acidic conditions to release the final product. altabioscience.compeptide.com

In peptide synthesis, the first amino acid is anchored to the this compound via its carboxyl group, forming an ester bond with the linker's benzylic hydroxyl group. altabioscience.com This esterification is a critical step and is typically facilitated by standard coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). altabioscience.compeptide.com

The resulting benzylic ester linkage is designed for optimal stability. It is robust enough to remain intact throughout the multiple steps of a typical Fmoc-based peptide synthesis, which involves repeated treatments with basic solutions (like piperidine) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. peptide.comchempep.com This stability under basic and neutral conditions is essential for the successful sequential addition of subsequent amino acids. altabioscience.com

A key feature of the Wang linker is its acid lability. peptide.com While stable to the basic conditions of Fmoc deprotection, the ester bond can be readily cleaved upon completion of the synthesis by treatment with a moderately strong acid. peptide.comchempep.com The most common method for cleavage is the use of trifluoroacetic acid (TFA), often in a mixture with dichloromethane (DCM), such as 50% TFA in DCM. peptide.comiris-biotech.de

The cleavage mechanism is initiated by the protonation of the ether oxygen of the p-alkoxybenzyl group by TFA. This is followed by the collapse of the protonated intermediate to form a resonance-stabilized benzylic carbocation, which remains attached to the resin, and releases the desired molecule with a free carboxylic acid at its C-terminus. wpmucdn.com This mild cleavage condition is a primary advantage of this compound, allowing for the synthesis and release of a wide variety of molecules without compromising acid-sensitive functional groups elsewhere in the structure. altabioscience.comwpmucdn.comacs.org

Ester Linkage Chemistry and Stability

Compatibility with Fmoc Chemistry in SPPS

This compound is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), primarily due to its exceptional compatibility with the widely used fluorenylmethyloxycarbonyl (Fmoc) protection strategy. altabioscience.comcd-bioparticles.com This compatibility stems from the carefully balanced acid-lability of its p-alkoxybenzyl ester linker. altabioscience.combiosynth.com The key to the Fmoc/tBu strategy is the use of an acid-labile linker to anchor the peptide to the solid support, while employing a base-labile protecting group for the α-amino group of the incoming amino acids. peptide.com

The ester bond that links the C-terminal amino acid to the this compound is stable under the basic conditions required to remove the Fmoc group. cd-bioparticles.comiris-biotech.de This deprotection is typically achieved using a solution of 20% piperidine (B6355638) in a solvent like N,N-Dimethylformamide (DMF). biorxiv.org The stability of the Wang linker to piperidine ensures that the growing peptide chain remains securely attached to the resin throughout the multiple cycles of deprotection and coupling.

Advantages of this compound in Peptide Synthesis

The chemical and physical properties of this compound offer several distinct advantages in the synthesis of peptides.

Streamlined Amino Acid Attachment

The initial step of attaching the first amino acid to the resin is critical for a successful synthesis. altabioscience.com With this compound, this is achieved by forming an ester bond between the carboxyl group of the first Fmoc-protected amino acid and the hydroxyl group of the resin's linker. altabioscience.com This esterification is typically facilitated by standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often with the addition of a catalyst like 4-dimethylaminopyridine (DMAP) to enhance the reaction rate. altabioscience.compeptide.com

However, this initial loading step can be challenging and may lead to side reactions, including racemization of the amino acid. altabioscience.comcd-bioparticles.com To circumvent these issues and streamline the synthesis process, Wang resins are commercially available pre-loaded with all 20 standard Fmoc-protected amino acids. altabioscience.comsigmaaldrich.com Using pre-loaded resins saves time, eliminates the need for optimizing the initial attachment, and reduces the risk of impurities, thereby ensuring a higher quality and more reliable synthesis outcome. altabioscience.com

Table 1: Typical Reagents for First Amino Acid Attachment to this compound

| Reagent Type | Example Compound(s) | Role in Reaction |

| Coupling Agent | Diisopropylcarbodiimide (DIC), Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid of the Fmoc-amino acid to facilitate esterification. |

| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | Speeds up the esterification reaction. peptide.com |

| Racemization Suppressor | 1-Hydroxybenzotriazole (B26582) (HOBt) | Added to minimize the risk of racemization during activation. peptide.compeptideweb.com |

| End-capping Agent | Acetic Anhydride (B1165640) | Used to block any unreacted hydroxyl groups on the resin after loading to prevent the formation of deletion sequences. peptideweb.com |

Production of C-Terminal Carboxylic Acids

A primary advantage of using this compound is its ability to yield peptides with a free carboxylic acid (-COOH) at the C-terminus upon cleavage. altabioscience.comacs.org This is the natural state of many bioactive peptides and is often a requirement for subsequent biochemical studies or further chemical modifications. The cleavage is typically performed using a cocktail containing a high percentage of trifluoroacetic acid (TFA), often mixed with dichloromethane (DCM) and "scavenger" molecules. iris-biotech.depeptide.com A common cleavage cocktail is 50% TFA in DCM, although mixtures with up to 95% TFA are also used, depending on the peptide sequence. iris-biotech.deacs.org These scavengers, such as water or triisopropylsilane (B1312306) (TIS), are included to capture the reactive carbocations generated during the cleavage of acid-sensitive side-chain protecting groups, thus preventing side reactions with sensitive residues like tryptophan or methionine. acs.orgthermofisher.com The mild acidic conditions are gentle enough to preserve the integrity of the final peptide product. altabioscience.com

Table 2: Comparison of Common Resins for Synthesizing Peptide Acids

| Resin | Linker Type | Typical Cleavage Condition | Key Features |

| This compound | p-Alkoxybenzyl ester | 50-95% TFA in DCM iris-biotech.deacs.org | Most widely used for Fmoc-SPPS; good stability and yields. biosynth.comiris-biotech.de |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Very mild acid (e.g., 1% TFA or acetic acid) iris-biotech.de | Highly acid-sensitive; ideal for producing protected peptide fragments; minimizes racemization of C-terminal Cys or His. sigmaaldrich.com |

| Merrifield Resin | Chloromethyl | Strong acid (e.g., HF) | Primarily used in Boc-chemistry; requires harsh cleavage conditions. iris-biotech.de |

| PAM Resin | Phenylacetamidomethyl | Strong acid (e.g., HF) | More acid-stable than Merrifield resin; used in Boc-chemistry for larger peptides. iris-biotech.de |

Adaptability to Manual and Automated Synthesis

This compound is well-suited for both manual and automated SPPS methods. biosynth.com Its physical structure, typically a polystyrene matrix cross-linked with divinylbenzene, provides the mechanical stability needed to withstand the repeated wash and reaction cycles of automated synthesizers without disintegrating. altabioscience.combiosynth.com The resin beads swell appropriately in common SPPS solvents like DMF and DCM, allowing reagents to penetrate and react efficiently. altabioscience.combiosynth.com These properties, combined with its predictable chemical behavior under standard Fmoc-SPPS conditions, make it a reliable and versatile choice for peptide synthesis across different scales and platforms, from small-scale manual operations to high-throughput automated systems. altabioscience.combiorxiv.org

Methodologies for Functionalization and Amino Acid Loading on Wang Resin

Strategies for Initial Amino Acid Attachment to Wang Resin

The esterification of a protected amino acid to the hydroxyl group of the this compound linker is a chemically demanding reaction that requires careful optimization to avoid side reactions. biotage.com

One of the simplest and most common methods for loading the first amino acid onto hydroxymethyl-functionalized resins like this compound involves the use of a symmetrical anhydride (B1165640) of the protected amino acid, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). sigmaaldrich.com In this procedure, the protected amino acid is pre-activated by reacting it with a carbodiimide (B86325), such as diisopropylcarbodiimide (DIC), to form the symmetrical anhydride. This anhydride is then added to the resin in the presence of a catalytic amount of DMAP. sigmaaldrich.comias.ac.in The DMAP acts as a nucleophilic catalyst, accelerating the esterification reaction between the anhydride and the resin's hydroxyl groups. mdpi.com

However, the basic nature of DMAP can promote side reactions, including enantiomerization (racemization) of the amino acid and the formation of dipeptides. sigmaaldrich.comimperial.ac.uk The extent of these side reactions is influenced by factors such as the amount of DMAP used, the reaction time, and the specific amino acid being attached. sigmaaldrich.com For instance, amino acids like cysteine and histidine are particularly susceptible to racemization and are generally not recommended for loading via this method. sigmaaldrich.com

Another widely employed strategy for amino acid attachment involves the direct use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or DIC as coupling reagents, often in the presence of catalysts. altabioscience.com These reagents activate the carboxylic acid of the protected amino acid, facilitating its reaction with the resin.

While effective, carbodiimide activation can also lead to racemization. peptide.com To mitigate this, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is frequently included in the reaction mixture. peptide.compeptide.com HOBt reacts with the activated amino acid to form an OBt ester intermediate, which then couples to the resin with a reduced risk of racemization. peptide.com Even with HOBt, some amino acids, notably histidine, can still pose a challenge. peptide.com

A catalytic amount of DMAP is also often used in conjunction with carbodiimides to enhance the coupling efficiency to the hydroxyl-functionalized resin. peptide.com However, the amount of DMAP must be carefully controlled, as excessive amounts can increase the likelihood of racemization. peptide.com A common protocol involves using DIC and HOBt, with a small, catalytic quantity of DMAP. peptide.com The choice between DCC and DIC is often practical; the dicyclohexylurea byproduct of DCC is largely insoluble in common organic solvents, making it less suitable for solid-phase synthesis where easy removal of byproducts is crucial. peptide.com DIC is preferred because its corresponding urea (B33335) byproduct is more soluble and can be washed away. peptide.com

A study evaluating different coupling systems for attaching the first amino acid to this compound found that a DIC/DMAP system could achieve high yields (>99%) with low levels of racemization. researchgate.net

The initial loading of an amino acid onto this compound is often more chemically challenging than subsequent peptide couplings. biotage.com Several factors can complicate this process, leading to incomplete reactions, racemization of the C-terminal amino acid, and the formation of impurities if unreacted hydroxyl sites on the resin are not blocked. altabioscience.com

Challenges:

Incomplete Reaction: Achieving complete esterification of all available hydroxyl groups on the resin can be difficult. altabioscience.com

Racemization: The activation of the amino acid's carboxyl group, a prerequisite for coupling, can also lead to the loss of its stereochemical integrity, resulting in the incorporation of D-amino acids into the peptide chain. imperial.ac.ukaltabioscience.com This is a significant concern as it can affect the biological activity of the final peptide.

Dipeptide Formation: The basic conditions often employed, particularly with DMAP, can lead to the formation of dipeptides, which act as impurities. sigmaaldrich.comimperial.ac.uk This occurs when a deprotected amino acid on the resin attacks an incoming activated amino acid.

Solvent Effects: The choice of solvent is also critical. Dichloromethane (B109758) (DCM) has traditionally been a common solvent, but due to safety and environmental concerns, greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL) have been explored. imperial.ac.ukresearchgate.net Studies have shown that 2-MeTHF can be a viable alternative to DCM, yielding comparable loading levels and acceptable racemization and dipeptide formation. researchgate.net GVL has also been shown to be effective, particularly when using the symmetrical anhydride method. imperial.ac.uk

Optimization Strategies:

Reaction Conditions: Optimization often involves adjusting the stoichiometry of the amino acid and coupling reagents, reaction time, and temperature. For example, microwave-assisted loading has been explored to shorten reaction times. biotage.com

Catalyst Control: Limiting the amount of basic catalysts like DMAP is crucial to minimize racemization. peptide.com

End-Capping: After the initial loading, any unreacted hydroxyl groups on the resin should be "capped" to prevent them from participating in subsequent coupling steps, which would lead to truncated peptide sequences. peptide.com This is typically done by treating the resin with an acetylating agent like acetic anhydride. peptide.compeptideweb.com

Monitoring Loading Efficiency: Accurately quantifying the amount of amino acid loaded onto the resin is important for controlling reagent stoichiometry in subsequent synthesis steps, especially when using expensive unnatural amino acids. biotage.com A common method involves cleaving the Fmoc protecting group from a small, weighed amount of dried resin and measuring the UV absorbance of the resulting Fmoc-piperidine adduct. biotage.com

Use of Carbodiimides (DCC, DIC) and Catalysts (DMAP, HOBt)

Preloaded Wang Resins: Advantages and Quality Control

To circumvent the challenges associated with the manual loading of the first amino acid, researchers often opt for commercially available preloaded Wang resins. altabioscience.comnih.gov These resins come with the first Fmoc-protected amino acid already attached, offering convenience and consistency. cd-bioparticles.com

Advantages of Preloaded Resins:

Convenience and Time-Saving: Eliminates the need for the often-problematic initial loading step, streamlining the synthesis process. biotage.com

Reduced Risk of Side Reactions: Manufacturers can perform the loading under optimized conditions to minimize racemization and dipeptide formation. altabioscience.com

Consistent Loading Levels: Preloaded resins provide a known and consistent substitution level (typically in the range of 0.25–0.7 mmol/g), which is crucial for reproducible peptide synthesis. cem.comcd-bioparticles.com

The quality of these preloaded resins is paramount for the success of the peptide synthesis. acs.org A critical aspect of quality control is ensuring that any remaining hydroxyl groups on the resin after the initial loading have been effectively capped, as these can lead to the formation of deletion sequences. acs.org

A key quality control parameter for preloaded Wang resins is the enantiomeric purity of the attached amino acid. merckmillipore.com The presence of the D-enantiomer, resulting from racemization during the loading process, can significantly impact the biological properties of the final peptide. High-quality suppliers of preloaded resins will analyze for and specify the level of enantiomerization. merckmillipore.comsigmaaldrich.com For example, some commercial suppliers guarantee a D-amino acid content of less than 0.5%. cem.comcem.com

Another important quality metric is the amount of dipeptide formed during the loading process. merckmillipore.com As mentioned, dipeptide formation is an undesirable side reaction that can occur during the initial amino acid attachment. sigmaaldrich.com Reputable suppliers of pre-loaded resins will also provide specifications for the maximum allowable dipeptide content. merckmillipore.comsigmaaldrich.com For instance, some suppliers specify a dipeptide content of less than 0.2%. cem.comcd-bioparticles.comcem.com

Table of Quality Control Parameters for Preloaded Wang Resins

| Parameter | Typical Specification | Rationale |

| Loading Level | 0.25 - 1.00 mmol/g | Ensures consistent and predictable synthesis yield. Lower loading is often preferred for long or difficult sequences. cem.comsigmaaldrich.com |

| D-Amino Acid Content | < 0.5% | Minimizes the presence of incorrect stereoisomers in the final peptide, which can affect biological activity. cem.comcem.com |

| Dipeptide Content | < 0.2% - < 0.5% | Reduces the presence of dimeric impurities in the crude peptide product. cd-bioparticles.comsigmaaldrich.com |

| Capping of Free Hydroxyls | Complete | Prevents the formation of truncated peptide sequences (deletion sequences). acs.org |

Characterization of D-Amino Acid Content

Resin Loading Capacity and its Influence on Synthesis Efficiency

The loading capacity of this compound, defined as the number of reactive sites per gram of resin (typically expressed in mmol/g), is a critical parameter that significantly influences the efficiency of solid-phase peptide synthesis (SPPS). altabioscience.com The choice between a high or low loading capacity represents a trade-off between maximizing the yield of peptide per batch and ensuring the purity and success of the synthesis, particularly for complex or lengthy peptide sequences.

Conversely, lower loading resins are often employed for the synthesis of long or difficult peptides. altabioscience.com By increasing the distance between peptide chains, low-loading resins minimize interchain entanglement and aggregation, facilitating better access of reagents to the reaction sites. biotage.com This typically leads to more efficient coupling and deprotection steps, resulting in a higher crude purity of the final peptide and simplifying subsequent purification efforts. biotage.com

A practical example illustrates this principle in the synthesis of an 18-amino acid amphipathic peptide (18A). When synthesized on a high-loading Fmoc-Gly-Wang polystyrene resin (0.7 mmol/g), the crude product purity was approximately 67%. biotage.com In contrast, using the exact same synthesis strategy but with a low-loading resin (0.33 mmol/g) dramatically improved the crude purity to about 89%. biotage.com This demonstrates that reducing the loading capacity can have a profound positive impact on the outcome of the synthesis, reducing the number of peptidic contaminants and the need for extensive purification. biotage.com Therefore, while high loading may seem more efficient in terms of theoretical yield, low loading is often the preferred strategy for achieving high-purity, complex peptides. altabioscience.combiotage.com

Table 1: Effect of this compound Loading on Peptide Synthesis Purity

| Resin Loading Level | Peptide Synthesized | Crude Purity | Reference |

|---|---|---|---|

| High (0.7 mmol/g) | 18A (18 amino acids) | ~67% | biotage.com |

| Low (0.33 mmol/g) | 18A (18 amino acids) | ~89% | biotage.com |

Functionalization of this compound Beyond Standard Linkage

While this compound is most commonly used for anchoring carboxylic acids via its hydroxymethyl group for applications like peptide synthesis, its functionality can be extended through chemical modification. These modifications create specialized resins with unique properties for applications beyond standard peptide synthesis, including catalysis and the synthesis of C-terminally modified peptides.

This compound can be transformed into a heterogeneous solid acid catalyst by functionalizing its hydroxyl groups with sulfonic acid. This is typically achieved by treating the this compound with chlorosulfonic acid in the presence of an organic base such as N,N-diisopropylethylamine (DIPEA). researchgate.netaurigeneservices.com The resulting material, sulfonic acid-functionalized this compound (Wang-OSO3H), acts as a polymeric acidic catalyst. researchgate.net An acid-base titration can determine the acid capacity of the resin, which has been reported to be around 2.6 mmol of H+ per gram. researchgate.net

Wang-OSO3H is valued as an eco-friendly catalyst because it is easily handled and can be recovered from a reaction mixture by simple filtration and then reused. researchgate.nettandfonline.com Its catalytic activity has been demonstrated to be stable over several reaction cycles with minimal loss of efficacy. aurigeneservices.comaurigeneservices.com For instance, in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, the catalyst was reused for five consecutive runs without a significant drop in product yield. aurigeneservices.com

This solid-supported catalyst has proven effective in promoting various organic transformations, including multicomponent reactions. It has been successfully employed in the synthesis of diverse heterocyclic compounds such as 2,3-dihydroquinazolin-4(1H)-ones, polyhydroquinolines, and 4-oxo-4,5,6,7-tetrahydroindoles in aqueous media, highlighting its utility in green chemistry protocols. aurigeneservices.comtandfonline.comjst.go.jp

A significant modification of this compound involves its activation with trichloroacetonitrile (B146778) to form a trichloroacetimidate-modified this compound. google.comgoogle.com This is typically prepared by reacting this compound with trichloroacetonitrile in an appropriate solvent like dichloromethane, often in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). google.comgoogle.com

This activated resin is particularly useful for the solid-phase synthesis of peptides terminating in an alcohol moiety, a structural feature present in several bioactive peptides and drug molecules like octreotide. google.comresearchgate.netgoogleapis.com The trichloroacetimidate (B1259523) group serves as an excellent leaving group, facilitating the attachment of Fmoc-protected amino alcohols. google.com This loading step is typically catalyzed by a Lewis acid, with boron trifluoride diethyl etherate (BF₃·OEt₂) being a preferred choice. google.comnih.gov

The use of trichloroacetimidate-modified this compound offers several advantages over other methods for preparing C-terminal peptide alcohols. It is noted for being a more cost-effective and highly efficient process. google.comgoogle.com The loading of the first amino alcohol is remarkably rapid, achieving approximately 70% of the resin's capacity in just one hour. google.comgoogle.com This contrasts sharply with other linkers where loading can be sluggish and inefficient. google.com The resulting linkage is stable to the standard conditions of Fmoc-based peptide synthesis but can be cleaved at the end of the synthesis using standard acidic conditions, such as a high concentration of trifluoroacetic acid (TFA), to release the fully deprotected peptide alcohol. researchgate.net This methodology has been successfully applied to the direct synthesis of the peptide drug octreotide, demonstrating its practical utility in producing complex peptide derivatives with excellent yield and purity. researchgate.netgoogleapis.com

Advanced Applications and Modifications of Wang Resin in Peptide Synthesis

Synthesis of Complex Peptides and Peptidomimetics

The synthesis of complex peptides and peptidomimetics often requires specialized strategies to incorporate non-standard amino acids and various modifications. Wang resin serves as a versatile solid support for these advanced synthetic endeavors.

Incorporation of Non-Standard Amino Acids

This compound is compatible with a wide array of Fmoc-protected amino acids, including those with unique side chains that deviate from the 20 common proteinogenic amino acids. This compatibility allows for the facile incorporation of non-standard amino acids into peptide sequences during SPPS on this compound. Such non-standard amino acids can introduce novel structural or functional properties to the resulting peptides or peptidomimetics. altabioscience.com For instance, studies have demonstrated the use of this compound for the synthesis of peptides containing aza-amino acids, which are peptidomimetics where an alpha-carbon is replaced by a nitrogen atom. biorxiv.org The synthesis of these azapeptides on this compound has been successfully automated, highlighting the resin's adaptability for incorporating unusual building blocks. biorxiv.org

Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for the biological activity of many peptides and proteins. This compound can be utilized for the solid-phase synthesis of peptides bearing various PTMs, such as phosphorylation or glycosylation. altabioscience.com The compatibility of the Wang linker with the reagents and conditions required for introducing and maintaining these modifications during the stepwise elongation of the peptide chain is key to its application in this area. For example, methods for generating peptide hydrazides from peptidyl-Wang resins, which can serve as precursors for peptide thioesters, have been developed and shown to be compatible with glycosylation, demonstrating the resin's utility for incorporating this PTM. nih.gov

Strategies for Overcoming Synthesis Challenges with this compound

While widely used, SPPS on this compound can encounter challenges, particularly when synthesizing difficult sequences. Strategies have been developed to mitigate common issues like diketopiperazine formation and peptide aggregation.

Mitigation of Diketopiperazine Formation

Diketopiperazine (DKP) formation is a significant side reaction in SPPS, particularly problematic at the dipeptide stage, leading to premature cleavage of the peptide from the resin and reduced yields. iris-biotech.deresearchgate.net With this compound, where the peptide is anchored via an ester linkage, DKP formation can result in the loss of the peptide from the solid support. iris-biotech.de This side reaction is especially prevalent with C-terminal proline or glycine (B1666218) residues. merckmillipore.comsigmaaldrich.com

To mitigate DKP formation on this compound, several strategies can be employed. One approach involves using dipeptide building blocks instead of single amino acids for the first coupling step. iris-biotech.de Another strategy is the careful optimization of Fmoc deprotection conditions, potentially using milder bases than piperidine (B6355638), such as tert-butyl ammonium (B1175870) fluoride (B91410) (TBAF). iris-biotech.de While this compound is susceptible to DKP formation with certain residues, alternative resins like 2-chlorotrityl resin are often preferred when synthesizing peptides prone to this side reaction due to the steric hindrance provided by the trityl group. researchgate.netmerckmillipore.comsigmaaldrich.com

Addressing Peptide Aggregation on Resin

As peptide chains grow longer, they can aggregate on the solid support, hindering the access of reagents to the reactive sites and leading to incomplete couplings and lower yields. researchgate.net this compound, being a polystyrene-based resin, can exhibit poor swelling in some polar aprotic solvents commonly used in SPPS, which can exacerbate aggregation issues. biosynth.com

Strategies to address peptide aggregation on this compound include the use of mixed solvents that promote better solvation and swelling of the resin-bound peptide. biosynth.com Employing low-substitution resins, where the peptide chains are spaced further apart, can also help reduce aggregation, particularly for longer or more difficult sequences. gyrosproteintechnologies.compeptide.com Furthermore, using resins with more hydrophilic properties, such as TentaGel resins (which are polystyrene grafted with polyethylene (B3416737) glycol), can provide a more favorable environment that minimizes aggregation and improves coupling efficiency compared to standard polystyrene this compound. peptide.comrapp-polymere.comiris-biotech.deiris-biotech.de

Comparative Analysis with Other SPPS Resins

This compound is a widely used support for synthesizing peptides with a C-terminal carboxylic acid. altabioscience.comcd-bioparticles.comnih.gov However, the choice of resin in SPPS is critical and depends on the desired C-terminal functionality and the peptide sequence complexity. biosynth.compeptide.combiotage.comuci.edu

Compared to resins like Rink Amide or Sieber Amide resins, which are designed for the synthesis of peptide amides, this compound yields peptides with a free C-terminal acid upon cleavage with mild to moderate acid conditions, typically trifluoroacetic acid (TFA). peptide.comiris-biotech.decd-bioparticles.comnih.govbiotage.com Rink Amide resin, for instance, requires concentrated TFA for cleavage, also resulting in global deprotection of side-chain protecting groups. biotage.com Sieber resin, on the other hand, allows for cleavage under milder acidic conditions (e.g., 1% TFA), yielding fully protected peptide amides. biosynth.combiotage.com

Another common resin for peptide acids is 2-chlorotrityl resin. biotage.com This resin is significantly more acid-labile than this compound, allowing for cleavage under very mild conditions (e.g., 1-3% TFA or acetic acid), which is advantageous for synthesizing protected peptide fragments or peptides containing residues prone to racemization or side reactions under stronger acidic conditions. merckmillipore.comsigmaaldrich.comiris-biotech.debiotage.com The steric bulk of the trityl group on 2-chlorotrityl resin also helps prevent diketopiperazine formation, a notable advantage over this compound for certain sequences. researchgate.netmerckmillipore.comsigmaaldrich.com

While this compound is generally stable during Fmoc deprotection with piperidine, it can be susceptible to side reactions, particularly with sensitive amino acids like tryptophan, which can undergo alkylation by cations generated during cleavage. sigmaaldrich.comacs.org Trityl-based resins are often recommended for peptides containing such residues as they minimize these side reactions. merckmillipore.comsigmaaldrich.com

| Resin Type | C-Terminal Product | Cleavage Conditions | Advantages | Disadvantages |

| This compound | Carboxylic Acid | Moderate Acid (e.g., TFA) | Widely used, compatible with Fmoc chemistry, good stability during synthesis. altabioscience.comcd-bioparticles.compeptide.com | Susceptible to DKP formation with certain residues, can experience aggregation. iris-biotech.deresearchgate.net |

| Rink Amide Resin | Amide | Concentrated TFA | Suitable for peptide amides, relatively easy first amino acid loading. peptide.combiotage.com | Requires strong acid for cleavage, global deprotection occurs. biotage.com |

| Sieber Amide Resin | Amide | Mild Acid (e.g., 1% TFA) | Mild cleavage conditions, suitable for protected peptide amides. biosynth.comiris-biotech.debiotage.com | |

| 2-Chlorotrityl Resin | Carboxylic Acid | Very Mild Acid (e.g., 1-3% TFA) | Very acid labile, suitable for protected fragments, prevents DKP formation. merckmillipore.comsigmaaldrich.comiris-biotech.debiotage.com | Moisture sensitive. iris-biotech.depeptide.com |

| TentaGel Resin | Varies by Linker | Varies by Linker | Improved swelling in various solvents, reduces aggregation. rapp-polymere.comiris-biotech.deiris-biotech.de | Can be more expensive. biosynth.com |

This compound vs. Rink Amide Resin

This compound is primarily used for the synthesis of peptides with a C-terminal carboxylic acid. biotage.comantibodies-online.com In contrast, Rink Amide resin was developed specifically for the synthesis of peptides with a C-terminal amide, a common modification found in many biologically active peptides. iris-biotech.debiotage.com The key difference lies in the linker structure; Rink Amide resin incorporates an amide linkage that yields a C-terminal amide upon cleavage. antibodies-online.com

Cleavage conditions also differ. Peptides synthesized on this compound are typically cleaved using moderate to concentrated TFA (e.g., 50% TFA in DCM or 95% TFA), which also removes standard side-chain protecting groups. iris-biotech.debiotage.commerckmillipore.com Rink Amide resin also requires concentrated TFA for complete cleavage, resulting in global deprotection. biotage.com However, higher concentrations of acid can potentially cleave the Rink linker from the polystyrene resin, leading to impurities, a side reaction that can be minimized by adding trialkylsilanes to the cleavage mixture. iris-biotech.de The Knorr resin, a variant of the Rink linker, incorporates a more stable acetamide (B32628) spacer to avoid this unwanted linker cleavage. iris-biotech.de

| Feature | This compound | Rink Amide Resin |

| C-Terminal Product | Carboxylic Acid | Amide |

| Typical Cleavage | Moderate to Concentrated TFA | Concentrated TFA |

| Primary Application | Synthesis of peptide acids | Synthesis of peptide amides |

| Side Reactions | Diketopiperazine formation, Racemization during loading iris-biotech.de | Potential linker cleavage from resin at high acid concentrations iris-biotech.de |

This compound vs. Merrifield Resin

Merrifield resin, the first solid support developed for SPPS, is a chloromethylated polystyrene resin. sigmaaldrich.comresearchgate.net Like this compound, it is a polystyrene-based support. researchgate.net However, the linkage to the peptide chain on Merrifield resin is a benzylic ester, formed by the reaction of the C-terminal amino acid carboxyl group with the chloromethyl group on the resin. researchgate.net

A significant difference lies in the cleavage conditions and compatibility with protecting group strategies. Merrifield resin typically requires strong acidic conditions, such as HF, for cleavage. researchgate.net This makes it less suitable for the Fmoc strategy, which is widely used due to its mild deprotection conditions. researchgate.netbachem.com this compound, with its acid-labile p-alkoxybenzyl alcohol linker, is readily cleaved by milder TFA treatment and is compatible with the Fmoc strategy. iris-biotech.deresearchgate.net The numerous Boc deprotection reactions required in the synthesis of large peptides using the Boc strategy can lead to significant peptide loss from Merrifield resin, whereas PAM resin offers better stability to TFA. peptide.com

This compound vs. Trityl Resins (e.g., 2-Chlorotrityl Resin)

Trityl resins, such as 2-chlorotrityl chloride resin (2-CTC resin), are characterized by their highly acid-sensitive trityl linker. iris-biotech.dechempep.com This contrasts with the more moderate acid lability of the this compound linker. peptide.comiris-biotech.de The increased steric bulk of the trityl group in resins like 2-CTC resin offers advantages over this compound, particularly in minimizing side reactions. biotage.com

Loading the first amino acid onto this compound can be challenging and prone to side-chain racemization. biotage.com Trityl resins, however, allow for the loading of the first amino acid without requiring activation of the Fmoc-amino acid carboxyl group, thus being completely free from racemization and dipeptide formation. merckmillipore.com This makes trityl resins, including 2-chlorotrityl resin, strongly recommended for peptides containing C-terminal chiral-sensitive residues like Cys and His, as well as Gly and Pro, which are prone to diketopiperazine formation on benzyl (B1604629) alcohol-based linkers like this compound. merckmillipore.com

Cleavage from trityl resins is achieved under very mild acidic conditions, such as 1-5% TFA in DCM or acetic acid, which allows for the cleavage of fully protected peptide fragments. biotage.comchempep.commerckmillipore.com This is a key advantage over this compound, where cleavage with concentrated TFA typically results in global deprotection. biotage.commerckmillipore.com The 2-chloro substitution in 2-CTC resin further enhances the lability of the trityl-resin bond compared to unsubstituted trityl resins. chempep.com However, chlorotrityl resins are exceedingly moisture sensitive and require handling under inert conditions. peptide.comchempep.com

| Feature | This compound | Trityl Resins (e.g., 2-CTC Resin) |

| Acid Lability | Moderate | High to Hyperacid labile iris-biotech.demerckmillipore.com |

| First Amino Acid Loading | Prone to racemization biotage.com | Free from racemization and DKP formation merckmillipore.com |

| Cleavage Conditions | Moderate to Concentrated TFA (global deprotection) iris-biotech.debiotage.com | Very mild acid (allows protected peptide cleavage) biotage.comchempep.commerckmillipore.com |

| Steric Hindrance | Lower | Higher (reduces side reactions) merckmillipore.com |

This compound vs. PAM Resin

PAM resin (4-hydroxymethyl-phenylacetamidomethyl-polystyrene) is another polystyrene-based resin used in SPPS. researchgate.netsigmaaldrich.com Like this compound, it yields C-terminal carboxylic acids. antibodies-online.com PAM resin is widely used in Boc chemistry and offers better stability towards acids compared to Merrifield resin, making it suitable for the synthesis of medium-sized to large peptides where multiple Boc deprotection steps are required. iris-biotech.depeptide.com

While both Wang and PAM resins are acid-labile and result in C-terminal acids, the linker structure differs. researchgate.net The 4-hydroxybenzyl alcohol linker in this compound is attached by an ether bond, while in PAM resin, the 4-hydroxybenzyl alcohol linker is attached via an acetamidomethyl group. researchgate.net Although PAM resin provides better stability to TFA compared to Merrifield resin, the finished products can be harder to cleave, often requiring strong acids like HF. peptide.com this compound, in contrast, is readily cleaved by moderate TFA. iris-biotech.de

This compound vs. TentaGel and ChemMatrix Resins

TentaGel and ChemMatrix resins represent different approaches to solid support design, aiming to improve synthesis performance, particularly for longer and more complex peptides. TentaGel resins are graft copolymers consisting of a low crosslinked polystyrene matrix onto which polyethylene glycol (PEG) chains are grafted. rapp-polymere.comcombichemistry.combiosynth.com This PEGylation creates a more hydrophilic environment compared to the hydrophobic polystyrene core of this compound, promoting better solvation and reducing aggregation of the growing peptide chain, which can be problematic for large peptides on traditional polystyrene resins. iris-biotech.decombichemistry.com TentaGel resins exhibit good swelling in a wide range of solvents, including polar ones like water, which are often incompatible with traditional polystyrene resins. iris-biotech.decombichemistry.comsigmaaldrich.com

ChemMatrix resin is a proprietary, 100% PEG-based resin built on chemically stable polyether bonds. sigmaaldrich.com It combines the chemical stability of polystyrene resins with the superior performance of PEG-grafted resins. sigmaaldrich.com ChemMatrix resin is designed to avoid leaching during synthesis and cleavage and allows the use of almost any solvent, including water. sigmaaldrich.com It is particularly advantageous for the synthesis of long, complex, and hydrophobic peptides where aggregation is a significant issue on polystyrene supports like this compound. sigmaaldrich.com While this compound is effective for smaller peptides, TentaGel and ChemMatrix resins offer improved performance for challenging sequences due to their modified matrix properties. iris-biotech.desigmaaldrich.com

| Feature | This compound | TentaGel Resin | ChemMatrix Resin |

| Matrix Type | Polystyrene peptide.com | Polystyrene grafted with PEG rapp-polymere.comcombichemistry.combiosynth.com | 100% PEG-based sigmaaldrich.com |

| Hydrophilicity | Hydrophobic | More hydrophilic iris-biotech.decombichemistry.com | Highly hydrophilic sigmaaldrich.com |

| Swelling | Swells in aprotic solvents peptide.com | Swells in a wide range of solvents, including water iris-biotech.decombichemistry.comsigmaaldrich.com | Swells in almost any solvent, including water sigmaaldrich.com |

| Suitability for Complex Peptides | Less suitable for long/hydrophobic peptides prone to aggregation sigmaaldrich.com | Improved for large peptides by reducing aggregation iris-biotech.decombichemistry.com | Excellent for long, complex, and hydrophobic peptides sigmaaldrich.com |

This compound vs. Novel Cross-linked Resins (e.g., DEG-PS)

The development of novel cross-linked resins continues to address specific challenges in SPPS. While the search results did not provide specific details on "DEG-PS" resin, the general trend in novel resin development involves creating supports with tailored properties, such as improved swelling, chemical stability, reduced side reactions, or compatibility with specific cleavage conditions. scienceasia.orgacs.org

This compound, based on a standard divinylbenzene (B73037) cross-linked polystyrene, can suffer from limitations related to the hydrophobic nature of the matrix and potential for aggregation, particularly with challenging peptide sequences. Novel cross-linked resins may incorporate different cross-linking agents or polymeric structures to modify the resin's physicochemical properties. For instance, hydrophilic gel-type resins like HypoGel, with glycol spacers, aim to provide a more polar environment and better solvation than traditional polystyrene resins. iris-biotech.de The development of novel linkers attached to various resin matrices also falls under this category, aiming to achieve specific cleavage characteristics or improve synthesis efficiency. scienceasia.orgacs.org

Development of Novel Linkers for Improved Performance

The development of novel linkers is a crucial area of research aimed at enhancing the performance of solid-phase synthesis, including peptide synthesis. scienceasia.orgacs.org While this compound utilizes a p-alkoxybenzyl alcohol linker that is cleaved by acid, research explores linkers with different cleavage mechanisms and properties to overcome limitations associated with acid-labile linkers, such as potential side reactions under acidic conditions. acs.orgacs.org

Novel linkers are designed to provide alternative cleavage strategies, improve stability during synthesis, or allow for the synthesis of peptides with specific C-terminal modifications. For example, a redox-sensitive linker has been developed that can be cleaved under mild conditions using a sequence of reduction followed by a base-catalyzed cyclic ether formation. acs.org This offers an alternative when acidic cleavage is undesirable and can allow for the synthesis of protected peptide fragments without the need for reprotection of side-chain functional groups. acs.org

Other research focuses on developing linkers that minimize specific side reactions observed with commonly used resins like this compound. For instance, novel 4-methoxybenzaldehyde (B44291) backbone linker resins have been developed that show high stability during the cleavage of common protecting groups and are cleaved with refluxing TFA, a condition considered mild enough for peptides containing polar and nonpolar amino acids. acs.org These linkers were reported to be more acid-stable and efficient for SPPS compared to this compound in certain applications. acs.org The ongoing development of novel linkers provides researchers with a broader range of tools to optimize solid-phase peptide synthesis for increasingly complex targets. scienceasia.orgacs.org

Linkers with Enhanced Acid Sensitivity or Stability

The inherent acid lability of the standard Wang linker, while advantageous for Fmoc chemistry, can be a limitation when more acid-stable linkages are required during synthesis or for specific downstream applications. Conversely, for certain applications, even milder cleavage conditions than those offered by this compound are desirable. This has led to the development of modified linkers that offer enhanced acid sensitivity or stability.

This compound itself is considered a moderately acid-labile linker, cleavable with moderate treatment with acid, generally TFA peptide.comappliedpolytech.com. For instance, cleavage from this compound typically employs 50-95% TFA, which releases free peptide acids rapp-polymere.com. However, this can sometimes lead to cleavage of side-chain protecting groups commonly used with Fmoc chemistry, such as tert-butyl (tBu) groups google.com.

To achieve enhanced acid sensitivity, linkers such as the trityl and 2-chlorotrityl resins have been developed. These resins are significantly more acid labile than this compound and can be cleaved with weaker acids, such as 1% TFA or even acetic acid peptide.comiris-biotech.de. The increased lability is attributed to the stabilization of the benzylic carbocation intermediate by the additional phenyl rings iris-biotech.de. These very acid-labile resins are particularly useful when less acid-labile protecting groups are needed on the substrate after cleavage, or when the substrate is prone to cyclization on the anchoring linkage, which could cause premature cleavage from less stable linkers peptide.com.

Conversely, linkers with enhanced acid stability relative to this compound have also been developed. "Safety-catch" linkers represent a class of linkers that are stable under the conditions used for both α-amino and side-chain deprotection throughout the synthesis. semanticscholar.orgmdpi.com. These linkers are designed to become labile only after a specific chemical activation step at the end of the synthesis, allowing for orthogonal cleavage strategies semanticscholar.orgmdpi.combachem.com. For example, some safety-catch linkers are stable to both acidic (like TFA) and basic (like piperidine) conditions until activated by reduction, after which they become susceptible to acidolytic cleavage semanticscholar.orgmdpi.comiris-biotech.de. This characteristic enables the simultaneous use of both Fmoc and Boc protecting group strategies in the synthesis of complex peptides semanticscholar.orgmdpi.com.

Another approach to modifying acid lability involves altering the electronic properties of the linker. For instance, a new acid-labile resin based on a linker with methoxy (B1213986) groups as the only activating groups on the phenyl ring demonstrated higher acid stability and efficiency compared to this compound in some cases acs.org. This highlights how subtle changes in linker structure can influence cleavage properties.

The choice of linker is crucial for the success of solid-phase synthesis, as it dictates the cleavage conditions and compatibility with different protecting group strategies bachem.comiris-biotech.de. By manipulating the linker structure, resins can be prepared with a range of acid lability, from extremely acid labile to those requiring activation for cleavage peptide.com.

Linkers for Diverse C-Terminal Functionalities (e.g., Peptide Alcohols, Hydrazides)

While this compound is primarily used for synthesizing peptides with a C-terminal carboxylic acid, modified linkers and synthetic strategies have been developed to access peptides with diverse C-terminal functionalities, including alcohols and hydrazides.

The standard Wang linker releases the peptide with a free C-terminal carboxyl group upon acidolytic cleavage altabioscience.com. However, to obtain peptide alcohols, alternative strategies are employed. One method involves the use of functionalized this compound where the alcohol moiety is directly attached to the resin. nih.gov. Another approach utilizes modified this compound, such as trichloroacetimidate (B1259523) modified this compound, which has been found to be effective for the solid-phase synthesis of peptides with a C-terminal alcohol moiety google.com. This modified resin allows for rapid and efficient loading of protected amino alcohols google.com. Other resins, like the chlorotrityl resin and those with Rink, Ramage, and Sieber handles, are also used for the synthesis of peptide alcohols nih.gov. The Backbone Amide Linker (BAL) strategy is another approach that allows for the preparation of linear peptides with various C-terminal modifications, including alcohols, by anchoring the growing peptide through a backbone nitrogen rather than the C-terminus acs.org.

For the synthesis of peptide hydrazides, this compound can be utilized, although more convenient routes have also been developed. Peptide hydrazides can be obtained by treating hydroxyl-functionalized resins, such as this compound, with p-nitrophenyl chloroformate followed by hydrazine (B178648) hydrate (B1144303) to produce a hydrazine carbonyloxymethyl resin oup.com. This resin can then be used to synthesize peptide C-terminal hydrazides oup.com. Direct hydrazinolysis of peptidyl-Wang resins has also been described as an efficient method for generating peptide hydrazides in good to excellent yields nih.gov. This method is compatible with various C-terminal amino acids and can be applied to peptides with posttranslational modifications nih.gov. Peptide hydrazides are valuable intermediates, particularly for native chemical ligation (NCL), where they can be converted into peptide thioesters oup.comnih.goviris-biotech.de.

Other linkers have also been developed specifically for the synthesis of peptide hydrazides. For instance, a 2-methoxy-4-alkoxybenzyloxycarbonyl hydrazide handle provides a resin that allows for Fmoc peptide synthesis followed by cleavage of a side-chain protected peptide hydrazide under mild conditions google.com. Preloaded hydrazide resins, such as those based on 2-chlorotrityl and amino polystyrene, offer a more convenient route to peptide hydrazides iris-biotech.de.

The ability to synthesize peptides with diverse C-terminal modifications is essential for various applications, including the synthesis of cyclic peptides, peptide conjugates, and modified peptides with altered biological activities acs.orgnih.gov. Modified Wang resins and alternative linkers play a significant role in expanding the repertoire of peptides accessible through solid-phase synthesis.

Analytical and Characterization Techniques in Wang Resin Based Synthesis

Determination of Resin Loading

Spectrophotometric Quantification of Fmoc Cleavage

The most common method for determining the loading of Fmoc-amino acid-Wang resins is UV-Vis spectrophotometry. peptide.combiotage.com This technique relies on the quantitative cleavage of the N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group by a base, typically a piperidine (B6355638) solution in N,N-dimethylformamide (DMF). iris-biotech.decsic.es The resulting dibenzofulvene-piperidine adduct is a chromophore that strongly absorbs UV light. biotage.com

The procedure involves treating a precisely weighed sample of the dried resin with a known volume of a 20% piperidine solution in DMF. peptide.compeptideweb.com After the Fmoc cleavage is complete, the absorbance of the supernatant is measured, usually at a wavelength of approximately 301 nm. peptide.comiris-biotech.de The loading (L) in mmol/g is then calculated using the Beer-Lambert law. peptide.combiotage.com

Formula for Calculating Resin Loading:

L (mmol/g) = (A × V) / (m × ε × l)

Where:

A = Absorbance at ~301 nm

V = Volume of the piperidine/DMF solution (in mL)

m = Mass of the dry resin sample (in mg)

ε = Molar extinction coefficient of the dibenzofulvene-piperidine adduct (a commonly cited value is 7800 L·mol⁻¹·cm⁻¹) peptide.com

l = Path length of the cuvette (typically 1 cm)

This method is highly accurate, provided that sound analytical techniques are used, such as ensuring the resin is thoroughly dried and weighed accurately. biotage.com

Other Methods for Determining Resin Loading

While spectrophotometry is prevalent, other techniques can also be employed to determine resin loading.

| Method | Principle | Advantages | Limitations |

| Gravimetric Analysis | The loading is estimated based on the weight gain of the resin after the first amino acid has been attached and the resin has been thoroughly dried. peptideweb.combiotage.com | Simple, does not require specialized equipment like a spectrophotometer. biotage.com | Less precise than spectrophotometry; requires highly accurate weighing and completely dry resin for reliable results. biotage.com |

| ¹³C Magic Angle Spinning (MAS) NMR | This quantitative NMR technique analyzes the solvent-swollen resin. researchgate.net The loading can be determined by using the carbon signals of the polystyrene resin as an internal standard or by adding an external standard like tetrakis(trimethylsilyl)silane. researchgate.net | Provides direct structural information and can be used when no UV-active group is available. researchgate.net | Requires access to a solid-state NMR spectrometer; may be less sensitive for very low loadings. researchgate.net |

| ¹⁹F NMR Spectroscopy | For specially designed fluoro-Wang resins, ¹⁹F NMR can be used to monitor and quantify the resin loading by observing the fluorine signal. acs.org | Highly sensitive and specific with a clean spectral background. acs.org | Requires the synthesis and use of a specialized fluorinated resin. acs.org |

| Elemental Analysis | Measures the percentage of specific elements (e.g., nitrogen) in the resin-bound amino acid to calculate the substitution level. peptide.comresearchgate.net | A fundamental and accurate method. | Can be time-consuming and requires specialized combustion analysis equipment. |

| X-ray Photoelectron Spectroscopy (XPS) | For halogenated Wang resins, XPS can be used to quantitatively trace the reaction progress by analyzing the elemental composition on the resin surface. google.com | Provides surface-specific elemental and chemical state information. google.com | Requires specialized halogenated resins and access to an XPS instrument. google.com |

Monitoring of Coupling and Deprotection Steps

To achieve high purity in the final peptide, it is essential that each coupling and deprotection step throughout the synthesis proceeds to completion. iris-biotech.de Incomplete reactions can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide. iris-biotech.de

Monitoring Deprotection

The completion of the Fmoc group removal is typically monitored using the same UV/Vis spectroscopy method employed for resin loading determination. iris-biotech.de By analyzing the concentration of the released dibenzofulvene-piperidine adduct, one can confirm that the deprotection reaction is complete before proceeding to the next coupling step. iris-biotech.de This can even be automated with an in-line flow cell in a synthesizer. iris-biotech.de

Monitoring Coupling

After coupling the next amino acid, it is crucial to verify that all the newly liberated free amino groups have reacted. Several qualitative colorimetric tests are widely used for this purpose. iris-biotech.de A small sample of resin beads is taken from the reaction vessel, washed, and then subjected to one of the following tests.

| Test | Target Amine | Positive Result (Incomplete Coupling) | Negative Result (Complete Coupling) | Notes |

| Kaiser Test (Ninhydrin Test) | Primary amines | Dark blue or violet color on beads and in solution. iris-biotech.decsic.es | Yellow or colorless beads and solution. iris-biotech.de | The most common and sensitive test for primary amines. csic.es Not suitable for N-terminal proline (a secondary amine). |

| TNBS Test (Trinitrobenzene Sulfonic Acid) | Primary amines | Orange or red color on the beads. iris-biotech.de | Colorless beads. | A reliable alternative to the Kaiser test. |

| Chloranil Test | Secondary amines | Blue or blue-green beads. | Yellow beads. | Specifically used to check for complete coupling to secondary amines like proline. iris-biotech.de |

If a test indicates the presence of unreacted amines, a second coupling reaction is typically performed to drive the reaction to completion. csic.es If unreacted amines persist, they are often "capped" by acetylation with a reagent like acetic anhydride (B1165640) to prevent the formation of deletion sequences in subsequent steps. iris-biotech.decsic.es

Beyond colorimetric tests, other instrumental methods like single-bead FT-IR spectroscopy and on-line refractive index monitoring can also provide real-time information on the progress of coupling reactions. iris-biotech.deacs.org

Analysis of Peptide Cleavage Products

The final step in SPPS is the cleavage of the synthesized peptide from the Wang resin, which is typically achieved using a strong acid like trifluoroacetic acid (TFA). altabioscience.comiris-biotech.de After cleavage, the crude peptide must be analyzed to determine its purity and confirm its identity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary analytical tool for assessing the purity of the crude peptide product. acs.orgacs.org The peptide is dissolved in an appropriate solvent and injected into the HPLC system. Reverse-phase HPLC (RP-HPLC) is most common, where the peptide is separated based on its hydrophobicity. The output chromatogram shows peaks corresponding to the target peptide and any impurities. acs.org The purity is calculated by integrating the area of the target peptide peak relative to the total area of all peaks in the chromatogram. acs.org

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity. It is often coupled directly with HPLC (HPLC-MS or LC-MS), allowing for the mass of each separated peak in the chromatogram to be determined. acs.orgacs.org This is exceptionally powerful for identifying impurities and side-products. A common byproduct observed in syntheses using this compound is the back-alkylation of the cleaved peptide by the Wang linker cation, particularly at sensitive residues like Tryptophan (Trp). acs.orgacs.org This can be identified by an additional mass corresponding to the peptide plus a fragment of the linker. acs.org

Amino Acid Analysis (AAA)

Amino acid analysis can be used to verify the amino acid composition of the final peptide. acs.org The peptide is hydrolyzed into its constituent amino acids, which are then quantified. This confirms that the correct amino acids are present in the correct ratios, providing further evidence of the peptide's identity. It can also be used to calculate the peptide content on the resin prior to cleavage. acs.org

Research Findings on Cleavage Product Analysis

Studies comparing this compound to other resins have utilized HPLC and HPLC-MS to analyze cleavage products. For instance, when cleaving a Trp-containing peptide from this compound, analysis showed the desired product as well as peaks corresponding to a back-alkylated product and an ester byproduct formed from the cleaved linker. acs.orgacs.org This highlights the importance of these analytical techniques in identifying potential issues related to the resin and optimizing cleavage conditions to minimize side reactions. acs.org

Emerging Trends and Future Directions in Wang Resin Research

Green Chemistry Approaches in Wang Resin Synthesis and Application

A significant trend in solid-phase peptide synthesis (SPPS) is the adoption of green chemistry to mitigate the environmental impact of hazardous solvents and reagents. tandfonline.comkvinzo.com Traditional SPPS protocols often rely on solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which are now facing restrictions due to their toxicity. tandfonline.comdigitellinc.com

Current research focuses on identifying environmentally benign solvent replacements that maintain or enhance synthesis efficiency. digitellinc.com Bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL) are being explored. digitellinc.comunibo.it Studies have shown that 2-MeTHF is a viable alternative for loading the first amino acid onto this compound, with performance comparable to DCM. acs.org Furthermore, solvent mixtures are being engineered to optimize resin swelling and reagent solubility, crucial factors for successful synthesis. tandfonline.comunibo.it For instance, a mixture of anisole (B1667542) and N-octylpyrrolidone (NOP) has been identified as a green alternative to DMF, demonstrating excellent swelling properties for Wang polystyrene (PS) resins and leading to high purity in peptide synthesis. tandfonline.comkvinzo.com

The development of greener coupling agents is another key area. The combination of N-tert-butyl-N'-ethylcarbodiimide (TBEC) and 5-(ethylthio)-1H-tetrazole (ETT) has shown promise in reducing side reactions and improving the purity of peptides synthesized on this compound using green solvents. tandfonline.com

Recycling the resin support is also a critical aspect of green chemistry. Methodologies are being developed for the regeneration and reuse of functionalized Wang resins. For example, Wang-aldehyde resin, used to immobilize and activate amino acid esters for alkylation, can be recovered after product cleavage and reused multiple times without a significant drop in performance, improving the process's atom and economic efficiency. rsc.orgrsc.org

Table 1: Comparison of Green vs. Standard Solvents in Peptide Synthesis on this compound

| Parameter | Standard Solvent (DMF) | Green Solvent Mixture (Anisole/NOP 75:25) | Reference |

|---|---|---|---|

| Peptide (Aib-enkephalin) Purity | Lower purity compared to the green mixture | 97.81% | tandfonline.com |

| Resin Swelling | Good | Good swelling for Wang PS resins | tandfonline.com |

| Environmental Impact | Reprotoxic, substance of very high concern (SVHC) | Derived from renewable sources (plants/biomass) | tandfonline.comunibo.it |

Advanced Automation and High-Throughput Synthesis

This compound's stability and compatibility with various reaction conditions make it highly suitable for automated and high-throughput synthesis platforms. These systems are crucial in drug discovery and materials science for rapidly generating large libraries of compounds. researchgate.netresearchgate.net

Automated peptide synthesizers leverage this compound for the efficient, sequential addition of amino acids, significantly reducing manual labor and synthesis time. rsc.orgresearchgate.net Recent advancements have focused on optimizing automated protocols to suppress side reactions and improve the purity of the final products. rsc.org For example, an automated solid-phase synthesis route was developed for recognition-encoded melamine (B1676169) oligomers (REMO) on a modified TentaGel this compound, enabling the rapid synthesis of a 42-mer in excellent crude purity. rsc.org